molecular formula C11H15BrN2O2S B8395864 N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)(cyclopropyl)methyl)ethanesulfonamide

Cat. No. B8395864
M. Wt: 319.22 g/mol
InChI Key: MGEFJQVOLYAIHB-UHFFFAOYSA-N
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Patent
US08383827B2

Procedure details

A mixture of 5-bromonicotinaldehyde (1.860 g, 10 mmol), ethanesulfonamide (1.091 g, 10.00 mmol) and titanium(IV) isopropoxide (5.86 mL, 20.00 mmol) in Toluene (20 mL) was heated to reflux for 2 h. After concentration, the residue was dissolved in THF (25 mL) and cooled to −40° C. A solution of cyclopropylmagnesiunn bromide (50.0 mL, 25.00 mmol) was added dropwise and the resulting mixture was slowly warmed up to −20° C. and stirred at this temperature for 4 h. After quenching with a NHiCl solution, filtration and extraction with CH2Cl2, the solution was dried over Na2SO4, filtered and concentrated to give a residue which was purified by flash column (ethyl acetate/heptane, v/v, 10%-35%) to yield the title compound (1.5 g). 1H NMR (400 MHz, CDCl3): δ 0.2-0.3 (m, 1H), 0.4-0.5 (m, 1H), 0.5-0.6 (m, 1H), 0.6-0.7 (m, 1H), 1.0-1.1 (m, 1H), 1.1-1.2 (m, 3H), 2.55-2.75 (m, 2H), 3.6-3.7 (m, 1H), 4.51 (brd, J=4.8 Hz, 1H), 7.73 (s, 1H), 8.42 (s, 1H), 8.51 (s, 1H).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.091 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.86 mL
Type
catalyst
Reaction Step One
Name
cyclopropylmagnesiunn bromide
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].[CH:16]1([Mg]Br)[CH2:18][CH2:17]1>C1(C)C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:9]=[C:6]([CH:7]([CH:16]2[CH2:18][CH2:17]2)[NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Name
Quantity
1.091 g
Type
reactant
Smiles
C(C)S(=O)(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5.86 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
cyclopropylmagnesiunn bromide
Quantity
50 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was slowly warmed up to −20° C.
CUSTOM
Type
CUSTOM
Details
After quenching with a NHiCl solution, filtration and extraction with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column (ethyl acetate/heptane, v/v, 10%-35%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(NS(=O)(=O)CC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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